5-(2,5-Dimethoxyphenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-8,8-dimethyl-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-B]quinoline-4,6-dione
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Overview
Description
“5-(2,5-Dimethoxyphenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-8,8-dimethyl-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-B]quinoline-4,6-dione” is a complex organic compound that belongs to the class of pyrimidoquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(2,5-Dimethoxyphenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-8,8-dimethyl-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-B]quinoline-4,6-dione” typically involves multi-step organic reactions. The starting materials often include 2,5-dimethoxybenzaldehyde, 2-fluorobenzyl chloride, and various sulfur-containing reagents. The reaction conditions may involve the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“5-(2,5-Dimethoxyphenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-8,8-dimethyl-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-B]quinoline-4,6-dione” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions may vary from mild to harsh, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions may introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structure may allow for interactions with specific molecular targets, leading to therapeutic effects. Preclinical studies may focus on its pharmacokinetics, toxicity, and efficacy.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings. Its unique chemical properties could be harnessed for various industrial processes.
Mechanism of Action
The mechanism of action of “5-(2,5-Dimethoxyphenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-8,8-dimethyl-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-B]quinoline-4,6-dione” would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. These interactions could lead to the modulation of biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidoquinolines and related heterocyclic compounds. Examples include:
- 5-(2,5-Dimethoxyphenyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-8,8-dimethyl-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-B]quinoline-4,6-dione
- 5-(2,5-Dimethoxyphenyl)-2-{[(2-bromophenyl)methyl]sulfanyl}-8,8-dimethyl-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-B]quinoline-4,6-dione
Uniqueness
The uniqueness of “5-(2,5-Dimethoxyphenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-8,8-dimethyl-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-B]quinoline-4,6-dione” lies in its specific substitution pattern and the presence of both methoxy and fluorophenyl groups. These structural features may confer unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C28H28FN3O4S |
---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
5-(2,5-dimethoxyphenyl)-2-[(2-fluorophenyl)methylsulfanyl]-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C28H28FN3O4S/c1-28(2)12-19-23(20(33)13-28)22(17-11-16(35-3)9-10-21(17)36-4)24-25(30-19)31-27(32-26(24)34)37-14-15-7-5-6-8-18(15)29/h5-11,22H,12-14H2,1-4H3,(H2,30,31,32,34) |
InChI Key |
NSZNXWZEHSQGLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4F)C5=C(C=CC(=C5)OC)OC)C(=O)C1)C |
Origin of Product |
United States |
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